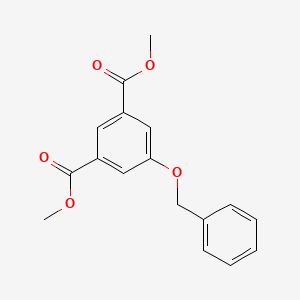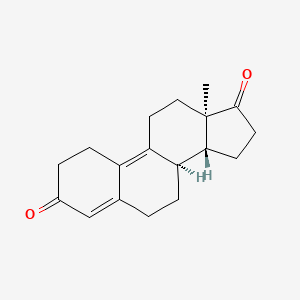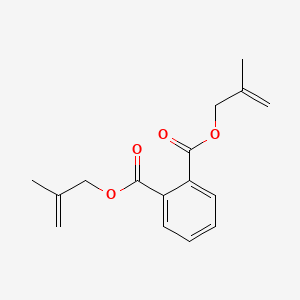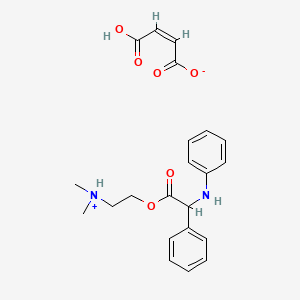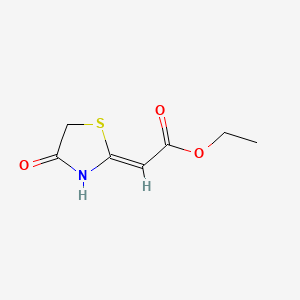
乙酸(4-氧代-2-噻唑烷基亚)酯
描述
“Acetic acid, (4-oxo-2-thiazolidinylidene)-, ethyl ester” is a chemical compound with the CAS number 24146-36-9. It is also known by its systematic name "Ethyl 2-(4-oxothiazolidin-2-ylidene)acetate" .
Synthesis Analysis
The synthesis of this compound involves two stages . In the first stage, ethyl 2-cyanoacetate reacts with potassium carbonate at 20°C for approximately 0.166667 hours . In the second stage, ethyl 2-sulfanylacetate is added and the mixture is heated at reflux for approximately 0.833333 hours . The yield of this reaction is reported to be 95.7% .Molecular Structure Analysis
The molecular formula of this compound is C7H9NO3S . Its molecular weight is 187.22 .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of this compound is a two-stage process involving the reaction of ethyl 2-cyanoacetate with potassium carbonate, followed by the addition of ethyl 2-sulfanylacetate .Physical And Chemical Properties Analysis
This compound has a melting point of 152-153°C and a predicted boiling point of 417.1±45.0°C . Its predicted density is 1.392±0.06 g/cm3 . The predicted pKa value is 14.53±0.20 .科学研究应用
Anticancer Activity
Thiazolidine derivatives, including ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate, have shown significant potential as anticancer agents . They have been studied for their ability to inhibit various cancer cell lines and are considered promising candidates for the development of new chemotherapy drugs . The presence of the thiazolidine core is associated with the inhibition of enzymes and pathways involved in cancer cell proliferation.
Antimicrobial Properties
These compounds exhibit antimicrobial properties against a range of bacteria and fungi, making them valuable in the development of new antibiotics . Their mechanism of action often involves interfering with the microbial cell wall synthesis or protein synthesis, which is crucial for bacterial growth and replication.
Anti-inflammatory and Analgesic Effects
Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate derivatives have been explored for their anti-inflammatory and analgesic effects . They may work by modulating inflammatory pathways and cytokine production, which are key factors in the inflammatory response .
Antidiabetic Applications
The thiazolidine nucleus is a key feature in some antidiabetic drugs, such as the thiazolidinediones class, which are used to treat type II diabetes. These compounds can improve insulin sensitivity and glucose uptake in adipose tissue .
Neuroprotective Effects
Research has indicated that thiazolidine derivatives can have neuroprotective effects , potentially useful in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s . They may protect neuronal cells from oxidative stress and apoptosis.
Antioxidant Activity
The sulfur atom in the thiazolidine ring contributes to its antioxidant activity . These compounds can scavenge free radicals and protect cells from oxidative damage, which is beneficial in preventing various diseases .
Anticonvulsant Properties
Some derivatives of ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate have been found to possess anticonvulsant properties , making them potential candidates for the treatment of epilepsy and other seizure disorders .
Probe Design for Biological Studies
Due to their diverse pharmacological activities, thiazolidine derivatives are used in probe design for biological studies. They can be used to investigate biological pathways and identify potential therapeutic targets .
作用机制
Target of Action
Thiazolidine motifs, which are present in this compound, are known to have a broad range of biological activities .
Mode of Action
It is known that thiazolidine derivatives can interact with various biological targets through different mechanisms, such as nucleophilic attack .
Biochemical Pathways
Thiazolidine derivatives are known to exhibit diverse biological properties, suggesting they may interact with multiple pathways .
Result of Action
Thiazolidine derivatives are known to exhibit a range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .
属性
IUPAC Name |
ethyl (2Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-2-11-7(10)3-6-8-5(9)4-12-6/h3H,2,4H2,1H3,(H,8,9)/b6-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDHQCVQEZVPRQ-UTCJRWHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1NC(=O)CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\1/NC(=O)CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid, (4-oxo-2-thiazolidinylidene)-, ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



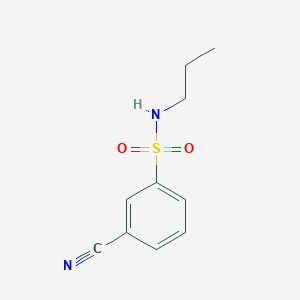
![[4-[3-(3,4-Dichlorophenyl)-1-oxo-2-propenyl]phenoxy]-acetic acid](/img/structure/B1623954.png)
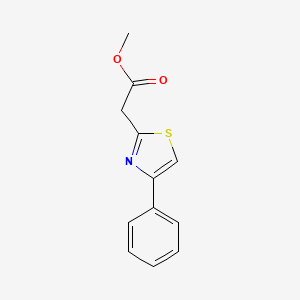

![[S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime](/img/structure/B1623958.png)

